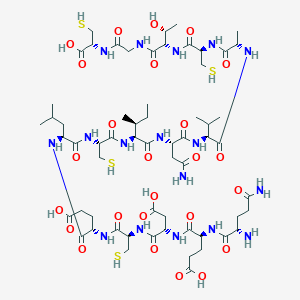
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile, also known as BMPCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPCN belongs to the class of pyrazine derivatives, which are widely used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is not well understood. However, it is believed that 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile acts as a nucleophile, which can react with various electrophilic species, such as alkyl halides and carbonyl compounds. This reaction can lead to the formation of new organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile. However, some studies have suggested that 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile may have potential applications in the field of medicine. For example, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been shown to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is its versatility and ease of synthesis. 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile can be synthesized using simple and inexpensive reagents, making it a cost-effective option for various laboratory experiments. However, one of the limitations of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile. One of the potential applications of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is in the field of drug discovery. 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile and its derivatives can be used as scaffolds for the synthesis of new organic compounds with potential therapeutic applications. Additionally, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile can be used as a precursor for the synthesis of new MOFs and coordination polymers with potential applications in gas storage, catalysis, and sensing.
Méthodes De Synthèse
The synthesis of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile involves the reaction of 2,3-dicyano-5,6-diaminopyrazine with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure. The product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been used as a building block for the synthesis of various organic compounds, such as pyrazine-containing polymers and heterocyclic compounds. In the field of materials science, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propriétés
Numéro CAS |
150960-06-8 |
|---|---|
Nom du produit |
5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile |
Formule moléculaire |
C8H8N6 |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
5,6-bis(methylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H8N6/c1-11-7-8(12-2)14-6(4-10)5(3-9)13-7/h1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
XDOWVDGOBFAXGR-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(N=C1NC)C#N)C#N |
SMILES canonique |
CNC1=NC(=C(N=C1NC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















